Diethyl cyclobutane-1,3-dicarboxylate
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Overview
Description
Diethyl cyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a diester derivative of cyclobutane-1,3-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclobutane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the cyclobutane ring and ester groups .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl cyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl cyclobutane-1,3-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis, nucleophilic substitution, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclobutane-1,1-dicarboxylate: Similar structure but with ester groups at different positions.
Cyclobutane-1,1-dicarboxylic acid: The acid form of the compound.
Cyclobutane-1,3-dicarboxylic acid: The acid form of diethyl cyclobutane-1,3-dicarboxylate.
Uniqueness
This compound is unique due to its specific ester group positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
diethyl cyclobutane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-8(6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSIDUDJBDSOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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